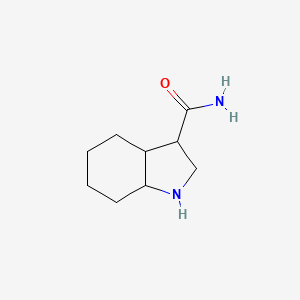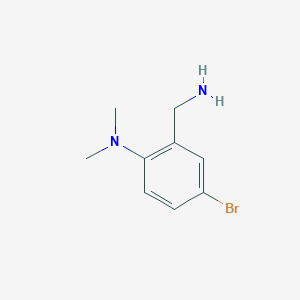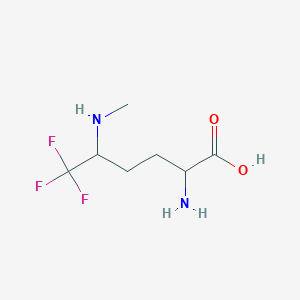
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid can be compared with other similar compounds, such as:
2-Amino-6-(methylthio)hexanoic acid: Differing by the presence of a methylthio group instead of trifluoromethyl.
2-Amino-6,6,6-trifluorohexanoic acid: Lacking the methylamino group.
2-Amino-5-(methylamino)hexanoic acid: Lacking the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H13F3N2O2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H13F3N2O2/c1-12-5(7(8,9)10)3-2-4(11)6(13)14/h4-5,12H,2-3,11H2,1H3,(H,13,14) |
InChI Key |
VFVDDEWOIORIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
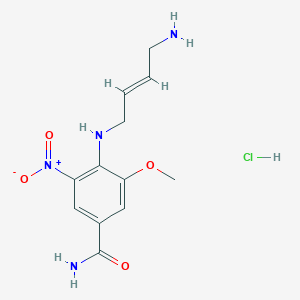
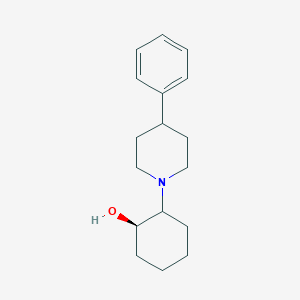
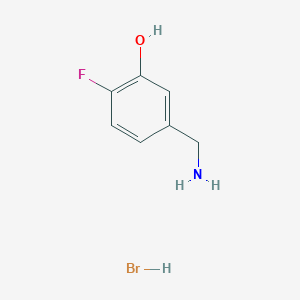


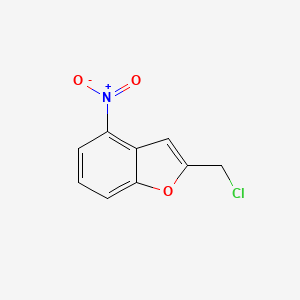
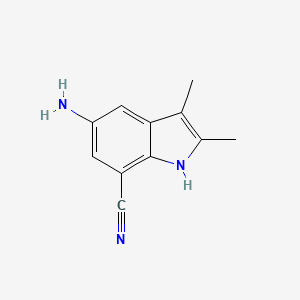

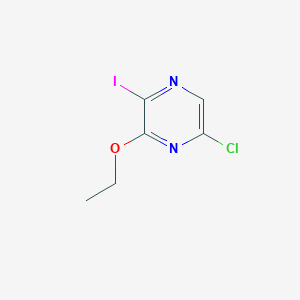
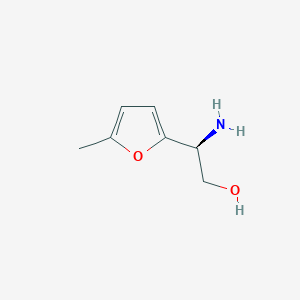
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
